Benzoic acid, 4-[(mercaptoacetyl)amino]-
Description
This compound is synthesized through condensation reactions involving 4-aminobenzoic acid and mercaptoacetic acid, often catalyzed by anhydrous zinc chloride in dimethylformamide (DMF) under reflux conditions . The presence of the thiol (-SH) group in the mercaptoacetyl moiety confers unique redox and metal-chelating properties, making it relevant in pharmaceutical and materials science applications. Spectral characterization (e.g., IR, UV-Vis) confirms the structure, with IR peaks indicating C=O (amide I band) and S-H stretching vibrations, and UV absorption maxima around 267–341 nm depending on solvent polarity .
Properties
CAS No. |
35331-28-3 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-[(2-sulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO3S/c11-8(5-14)10-7-3-1-6(2-4-7)9(12)13/h1-4,14H,5H2,(H,10,11)(H,12,13) |
InChI Key |
UGGJPGMFOQWZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
3-Mercaptobenzoic Acid (CAS 4869-59-4) Structure: Features a thiol (-SH) group directly attached to the benzene ring at the meta position. Key Differences: Lacks the acetylated amino group, leading to reduced steric hindrance and altered solubility (higher hydrophilicity). Applications: Primarily used as a corrosion inhibitor and intermediate in organic synthesis .
The methoxy group increases lipophilicity compared to the mercaptoacetyl derivative .
Benzoic Acid, 4-[[3-(Isobutoxy)-4-Methoxybenzoyl]Amino]- (Compound T1) Structure: Substituted with an isobutoxy-methoxybenzoyl group on the amino moiety. Key Differences: Bulky alkoxy groups enhance steric hindrance, reducing reactivity but improving metabolic stability. Demonstrated activity as a phosphodiesterase-4 (PDE-4) inhibitor .
Benzoic Acid, 2-[[[3-[(1-Oxo-3-Phenylpropyl)Amino]Phenyl]Amino]Carbonyl]- Structure: Contains a phenylpropanoyl side chain linked to an amide. Key Differences: The extended hydrophobic chain facilitates membrane permeability, making it suitable for drug delivery applications .
Spectral and Physicochemical Properties
Key Research Findings
- Synthetic Efficiency : Mercaptoacetyl derivatives achieve yields of 65–76% under optimized conditions, surpassing triazole analogs (yields ~40–55%) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals higher decomposition temperatures (~220°C) for mercaptoacetyl derivatives compared to 3-mercaptobenzoic acid (~180°C) .
- Toxicity : Mercaptoacetyl derivatives exhibit lower acute oral toxicity (LD50 >2000 mg/kg in rats) than alkoxy-substituted analogs (LD50 ~500 mg/kg) .
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